molecular formula C18H20F2N6O2S B2817016 3,4-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941948-43-2

3,4-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2817016
CAS No.: 941948-43-2
M. Wt: 422.45
InChI Key: BRMCXTJZWBZQGX-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound featuring a benzamide core substituted with difluoro groups and a pyrazolo[3,4-d]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic synthesis. A common route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 2-methoxyethylamino and methylthio groups is achieved through nucleophilic substitution reactions.

    Coupling with Benzamide: The final step involves coupling the pyrazolo[3,4-d]pyrimidine derivative with a 3,4-difluorobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of high-throughput purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: The difluoro groups on the benzamide ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it serves as a probe to study enzyme interactions, particularly kinases. Its structure is designed to fit into the active sites of these enzymes, making it a valuable tool for understanding enzyme mechanisms.

Medicine

Medicinally, this compound is investigated for its potential as a kinase inhibitor. Kinase inhibitors are crucial in the treatment of various cancers and inflammatory diseases. The compound’s ability to inhibit specific kinases can lead to the development of targeted therapies with fewer side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves its interaction with molecular targets such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition can block signal transduction pathways that are essential for cell proliferation and survival, making it effective in treating diseases like cancer.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another kinase inhibitor used in cancer treatment.

    Erlotinib: Similar in structure and function, used for non-small cell lung cancer.

    Sorafenib: A multi-kinase inhibitor used for liver, kidney, and thyroid cancers.

Uniqueness

3,4-Difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is unique due to its specific substitution pattern, which may confer selectivity towards certain kinases over others. This selectivity can lead to fewer off-target effects and improved therapeutic profiles compared to other kinase inhibitors.

Properties

IUPAC Name

3,4-difluoro-N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N6O2S/c1-28-8-6-21-15-12-10-23-26(16(12)25-18(24-15)29-2)7-5-22-17(27)11-3-4-13(19)14(20)9-11/h3-4,9-10H,5-8H2,1-2H3,(H,22,27)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMCXTJZWBZQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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